molecular formula C11H22ClNO B1394813 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride CAS No. 1219980-61-6

4-[(4-Pentenyloxy)methyl]piperidine hydrochloride

Cat. No. B1394813
M. Wt: 219.75 g/mol
InChI Key: WYVLNQIJEOMOIS-UHFFFAOYSA-N
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Description

“4-[(4-Pentenyloxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H22ClNO . Its molecular weight is 219.75 .


Synthesis Analysis

While specific synthesis methods for “4-[(4-Pentenyloxy)methyl]piperidine hydrochloride” are not available, piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, 4-Methylpiperidine has been used as a deprotecting reagent for the removal of Fmoc group from amino acids during solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of “4-[(4-Pentenyloxy)methyl]piperidine hydrochloride” consists of a piperidine ring with a pentenyloxy methyl group attached to the 4th carbon .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(4-Pentenyloxy)methyl]piperidine hydrochloride” are not available, piperidine derivatives have been involved in various chemical reactions. For example, 4-Methylenepiperidine Hydrochloride can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .

Scientific Research Applications

Molecular Structure and Analysis

  • Crystal and Molecular Structure Analysis : 4-Piperidinecarboxylic acid hydrochloride, a structurally related compound, has been characterized using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectroscopy, demonstrating its orthorhombic crystal structure and the formation of hydrogen bonds and electrostatic interactions in the crystal structure. This type of analysis is crucial for understanding the molecular properties and potential applications of related piperidine derivatives, including 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Modification

  • Synthetic Approaches : The development of synthetic approaches for derivatives like 4-(trifluoromethoxymethyl)piperidine showcases the methods used in synthesizing structurally similar compounds to 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride. These methods involve multiple stages, including acylation, transformation using the Hiyama method, and further modifications to obtain the desired products (Logvinenko, Dolovanyuk, & Kondratov, 2021).

Pharmaceutical Applications

  • Selective Serotonin Reuptake Inhibitor (SSRI) : Paroxetine hydrochloride, a phenylpiperidine derivative structurally related to 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride, is used as an SSRI in treating various disorders. The review of its properties, spectroscopic data, and pharmacological effects can provide insights into the potential pharmacological applications of similar piperidine derivatives (Germann, Ma, Han, & Tikhomirova, 2013).

Biomedical Research

  • Antimycobacterial Activity : Studies on spiro-piperidin-4-ones, similar in structure to 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride, have shown significant antimycobacterial activity against various strains of Mycobacterium tuberculosis. This indicates the potential use of such compounds in developing new antimicrobial agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Corrosion Inhibition

  • Quantum Chemical and Molecular Dynamics Studies : Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations of piperidine derivatives, including those similar to 4-[(4-Pentenyloxy)methyl]piperidine hydrochloride, can predict their efficiency in corrosion inhibition (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Cognitive Enhancement

  • Modulation of Learning and Memory : Research on 5-HT4 receptor agonists and antagonists, including piperidine derivatives, has shown their potential in modulating cognitive processes like learning and memory. This suggests possible applications of similar compounds in cognitive enhancement (Marchetti, Dumuis, Bockaert, Soumireu-Mourat, & Roman, 2000).

properties

IUPAC Name

4-(pent-4-enoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-3-4-9-13-10-11-5-7-12-8-6-11;/h2,11-12H,1,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVLNQIJEOMOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Pentenyloxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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